molecular formula C8H14N2O2 B067025 (3S,6S)-3,6-diethylpiperazine-2,5-dione CAS No. 164453-64-9

(3S,6S)-3,6-diethylpiperazine-2,5-dione

Cat. No.: B067025
CAS No.: 164453-64-9
M. Wt: 170.21 g/mol
InChI Key: GWYVTXHULIXIAY-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S)-3,6-Diethylpiperazine-2,5-dione is a chiral diketopiperazine (DKP) derivative characterized by two ethyl substituents at the 3S and 6S positions of the piperazine-2,5-dione core. DKPs are cyclic dipeptides with diverse biological activities, including roles as chemical permeation enhancers (CPEs), antimicrobial agents, and cytotoxic compounds . The stereochemistry (3S,6S) is critical for bioactivity, as evidenced by comparisons with diastereomers (e.g., 3S,6R or 3R,6S), which often exhibit distinct properties .

Properties

CAS No.

164453-64-9

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(3S,6S)-3,6-diethylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-3-5-7(11)10-6(4-2)8(12)9-5/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1

InChI Key

GWYVTXHULIXIAY-WDSKDSINSA-N

SMILES

CCC1C(=O)NC(C(=O)N1)CC

Isomeric SMILES

CC[C@H]1C(=O)N[C@H](C(=O)N1)CC

Canonical SMILES

CCC1C(=O)NC(C(=O)N1)CC

Synonyms

2,5-Piperazinedione,3,6-diethyl-,(3S-cis)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification and Key Properties

The bioactivity and physicochemical properties of DKPs are heavily influenced by substituent size, lipophilicity, and stereochemistry. Below is a comparative analysis of (3S,6S)-configured DKPs with varying substituents:

Table 1: Key Structural Analogs of (3S,6S)-3,6-Diethylpiperazine-2,5-dione
Substituents Molecular Formula Molecular Weight Key Activities Source/Reference
Dimethyl (3S,6S) C₆H₁₀N₂O₂ 142.16 Skin permeation enhancer (ER = 2.3–4.4 for theophylline)
Diethyl (3S,6S) C₈H₁₄N₂O₂ 170.21* Hypothetical: Intermediate lipophilicity; potential permeation/antimicrobial activity Extrapolated
Diisobutyl (3S,6S) C₁₂H₂₀N₂O₂ 224.30 Antimicrobial (Bacillus sp. SPB7); catalyst in biomimetic epoxidation
Dibenzyl (3S,6S) C₁₈H₁₈N₂O₂ 294.35 Selective cytotoxicity against nutrient-starved cancer cells (IC₅₀: nanomolar)
Bis(hydroxymethyl) C₆H₁₀N₂O₄ 174.15 Chemical synthesis intermediate; stereochemical control
Diisopropyl (3S,6S) C₁₀H₁₈N₂O₂ 198.26 Research-grade compound; physicochemical stability (bp: 428.7°C)

Note: The molecular formula and weight for the diethyl analog are inferred based on structural trends.

Permeation Enhancement
  • Dimethyl-DKP (4) : Enhances theophylline permeation 12-fold within 1 hour (ER = 4.4 pseudo-steady state) due to moderate lipophilicity (logP ~0.5–1.0) .
Antimicrobial Activity
  • Diisobutyl-DKP : Exhibits broad-spectrum antimicrobial activity, attributed to its isobutyl groups disrupting microbial membranes .
  • Dibenzyl-DKP : Shows moderate antimicrobial effects (MIC = 0.52 µg/mL against Bacillus subtilis), likely due to aromatic interactions with bacterial targets .
Cytotoxicity
  • Dibenzyl-DKP: Selective cytotoxicity against glucose-starved pancreatic cancer cells (IC₅₀: nanomolar range), suggesting a mechanism involving metabolic stress pathways .
Stereochemical Influence
  • Diastereomers (e.g., 3S,6R vs. 3S,6S) exhibit divergent activities. For instance, (3S,6R)-DKPs with sulfonated methyl groups show altered NMR profiles and reduced bioactivity compared to (3S,6S) isomers .

Physicochemical Properties

  • Lipophilicity : Increases with substituent size (methyl < ethyl < isobutyl < benzyl), impacting membrane permeability and solubility.
  • Thermal Stability : Diisopropyl-DKP demonstrates high thermal stability (bp: 428.7°C), making it suitable for high-temperature applications .
  • Polar Surface Area (PSA) : Hydroxymethyl-DKP (PSA ~80 Ų) is more hydrophilic, favoring aqueous-phase reactions .

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